Dimethyl cyclohexylphosphonate synthesis and characterization
Dimethyl cyclohexylphosphonate synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of Dimethyl Cyclohexylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl cyclohexylphosphonate (DMCP), identified by CAS number 1641-61-8, is an organophosphorus compound featuring a direct carbon-phosphorus bond.[1][2][3] Its molecular formula is C₈H₁₇O₃P, with a molecular weight of approximately 192.19 g/mol .[1][2] Phosphonates, as a class, are of significant interest in medicinal chemistry and materials science due to their role as stable mimics of phosphate esters, enzyme inhibitors, and versatile reagents in organic synthesis, such as in the Horner-Wadsworth-Emmons reaction.[4][5] This guide provides a comprehensive overview of the primary synthetic route to DMCP, detailed purification protocols, and a multi-faceted approach to its structural characterization, grounded in established analytical techniques.
Core Synthesis: The Michaelis-Arbuzov Reaction
The most reliable and widely employed method for forming the C-P bond in compounds like DMCP is the Michaelis-Arbuzov reaction.[6][7][8] First discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, this reaction involves the transformation of a trivalent phosphite ester into a pentavalent phosphonate upon reaction with an alkyl halide.[6][7]
Reaction Mechanism and Rationale
The reaction proceeds via a two-step mechanism. The initial step is a nucleophilic Sₙ2 attack by the lone pair of electrons on the phosphorus atom of trimethyl phosphite onto the electrophilic carbon of a cyclohexyl halide. This forms a quasi-stable trialkoxyphosphonium salt intermediate.[6][7] In the subsequent step, the displaced halide anion acts as a nucleophile, attacking one of the methyl carbons of the phosphonium salt in a second Sₙ2 reaction. This results in the formation of the thermodynamically stable pentavalent phosphonate and a methyl halide byproduct.[7][8]
The choice of reagents is critical. Trimethyl phosphite serves as the phosphorus source. For the alkyl halide, cyclohexyl bromide or cyclohexyl iodide are preferred over cyclohexyl chloride due to the better leaving group ability of bromide and iodide, which facilitates the initial Sₙ2 attack.[6] The reaction is typically driven by heat, which promotes the dealkylation of the phosphonium intermediate.
Caption: The Michaelis-Arbuzov reaction mechanism for DMCP synthesis.
Experimental Protocol: Synthesis and Purification
This protocol outlines a self-validating system for the synthesis and subsequent purification of dimethyl cyclohexylphosphonate. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).
Materials and Equipment
-
Reactants: Cyclohexyl bromide, Trimethyl phosphite
-
Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, distillation apparatus, vacuum pump
-
Safety: Standard laboratory PPE (safety glasses, lab coat, gloves)
Step-by-Step Synthesis Procedure
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere to prevent side reactions with moisture.
-
Reagent Addition: Charge the flask with cyclohexyl bromide (1.0 eq). Begin stirring and add trimethyl phosphite (1.1-1.2 eq) to the flask. The use of a slight excess of the phosphite ensures complete consumption of the alkyl halide.
-
Reaction: Heat the reaction mixture to reflux (typically 110-120 °C) using a heating mantle. Monitor the reaction progress by TLC or GC-MS. The reaction is generally complete within 3-6 hours. A key indicator of reaction progress is the formation of the volatile byproduct, methyl bromide.
-
Workup & Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the volatile methyl bromide and any excess trimethyl phosphite under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation. The lower boiling point impurities are removed first, followed by the collection of the pure dimethyl cyclohexylphosphonate fraction.
-
Structural Characterization and Data Analysis
Confirmation of the synthesized product's identity and purity is achieved through a combination of spectroscopic techniques.
Caption: Overall experimental workflow for DMCP synthesis and analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone for the structural elucidation of DMCP.
-
³¹P NMR: This is the most direct method for analyzing organophosphorus compounds.[9][10] ³¹P NMR offers high sensitivity due to the 100% natural abundance of the ³¹P nucleus and a wide chemical shift range, which minimizes signal overlap.[11][12] For a phosphonate like DMCP, a single resonance is expected, typically in the range of δ = 25-35 ppm (referenced to 85% H₃PO₄).[13] The spectrum is usually recorded with proton decoupling to produce a sharp singlet.
-
¹H NMR: The proton NMR spectrum provides detailed information about the cyclohexyl and methyl groups.
-
-OCH₃ Protons: A doublet is expected around δ = 3.7 ppm . The signal is split into a doublet due to coupling with the phosphorus atom, with a characteristic coupling constant of ³JP-H ≈ 11 Hz.
-
Cyclohexyl Protons: A series of complex multiplets will be observed between δ = 1.0-2.2 ppm , corresponding to the axial and equatorial protons of the cyclohexane ring.
-
-
¹³C NMR: The carbon spectrum confirms the carbon framework.
-
-OCH₃ Carbons: A signal appearing as a doublet around δ = 52 ppm due to coupling with the phosphorus atom.
-
Cyclohexyl Carbons: Multiple signals between δ = 25-40 ppm . The carbon directly attached to the phosphorus atom (C1) will exhibit the largest C-P coupling constant.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. Phosphonates exhibit several characteristic absorption bands.[14]
-
P=O Stretch: A very strong and prominent absorption band is expected in the range of 1250-1230 cm⁻¹ .[14] This is one of the most diagnostic peaks for phosphonates.
-
P-O-C Stretch: Strong bands corresponding to the P-O-C asymmetric and symmetric stretches are typically found around 1050-1020 cm⁻¹ and 800-750 cm⁻¹ .
-
C-H Stretch: Aliphatic C-H stretching vibrations from the cyclohexyl and methyl groups will be observed in the 2950-2850 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.[15]
-
Molecular Ion (M⁺): Under electron ionization (EI), the molecular ion peak corresponding to the mass of C₈H₁₇O₃P should be observed at m/z = 192 .[1][16]
-
Fragmentation: Common fragmentation pathways for phosphonates include the loss of alkoxy groups (-OCH₃) and rearrangements. Key fragment ions for DMCP might include peaks at m/z corresponding to [M-OCH₃]⁺ and fragments of the cyclohexyl ring.
Summary of Characterization Data
| Property | Expected Value/Observation | Source |
| Molecular Formula | C₈H₁₇O₃P | [1][2] |
| Molecular Weight | 192.19 g/mol | [1][2] |
| ³¹P NMR Chemical Shift (δ) | 25-35 ppm | [13] |
| ¹H NMR (δ, -OCH₃) | ~3.7 ppm (doublet, ³JP-H ≈ 11 Hz) | |
| IR Absorption (P=O) | 1250-1230 cm⁻¹ (strong) | [14] |
| IR Absorption (P-O-C) | 1050-1020 cm⁻¹ (strong) | |
| Mass Spectrum (M⁺) | m/z = 192 | [1] |
Safety and Handling
Dimethyl cyclohexylphosphonate is classified as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[1][3] All handling should be performed in a chemical fume hood. Avoid breathing vapors and ensure direct contact with skin and eyes is prevented through the use of appropriate PPE.[3] Store in a cool, dry, and well-ventilated area.
Conclusion
The synthesis of dimethyl cyclohexylphosphonate is reliably achieved through the classic Michaelis-Arbuzov reaction, a robust method for C-P bond formation. This guide details a complete workflow from synthesis to high-purity product, validated by a rigorous suite of analytical techniques including multinuclear NMR, IR spectroscopy, and mass spectrometry. The provided protocols and characterization data serve as a foundational reference for researchers engaged in the synthesis and application of novel phosphonate compounds.
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